molecular formula C13H7Cl2F3O4S2 B1435759 4-(2-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester CAS No. 1431555-31-5

4-(2-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester

Cat. No.: B1435759
CAS No.: 1431555-31-5
M. Wt: 419.2 g/mol
InChI Key: DEGQLFFPXOKOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester is a complex organic compound characterized by its multiple functional groups, including chloro, sulfonyl, trifluoromethyl, and carboxylic acid ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene ring followed by the introduction of the various substituents. One common approach is to start with a thiophene derivative and sequentially introduce the chloro, sulfonyl, trifluoromethyl, and carboxylic acid ester groups through controlled chemical reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully monitored to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Replacement of one or more substituents with different functional groups.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: It could be explored for its pharmacological properties and potential therapeutic uses.

  • Industry: It might find use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chlorophenol: Similar in having a chloro group on the phenyl ring.

  • 2-Chlorophenol: Another chlorophenol with a different position of the chlorine atom.

  • Trifluoromethyl-thiophene derivatives: Compounds with similar trifluoromethyl and thiophene groups.

Properties

IUPAC Name

methyl 4-(2-chlorophenyl)-3-chlorosulfonyl-5-(trifluoromethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2F3O4S2/c1-22-12(19)9-10(24(15,20)21)8(11(23-9)13(16,17)18)6-4-2-3-5-7(6)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGQLFFPXOKOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=CC=C2Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2F3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301113629
Record name 2-Thiophenecarboxylic acid, 4-(2-chlorophenyl)-3-(chlorosulfonyl)-5-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301113629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431555-31-5
Record name 2-Thiophenecarboxylic acid, 4-(2-chlorophenyl)-3-(chlorosulfonyl)-5-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431555-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 4-(2-chlorophenyl)-3-(chlorosulfonyl)-5-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301113629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester
Reactant of Route 2
4-(2-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
4-(2-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
4-(2-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester
Reactant of Route 5
4-(2-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
4-(2-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.